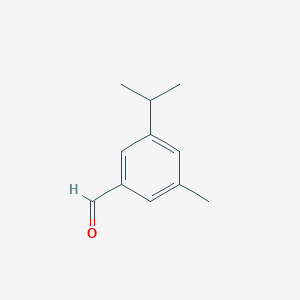
5-Isopropyl-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12O. It is a derivative of benzaldehyde, characterized by the presence of an isopropyl group at the 5-position and a methyl group at the 3-position of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, where 2-hydroxy-6-isopropyl-3-methylbenzaldehyde (2-formyl carvacrol) is prepared . This reaction typically involves the use of chloroform and a strong base like sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of substituted benzaldehydes, including this compound, often employs a two-step, one-pot reduction/cross-coupling procedure . This method utilizes a stable aluminum hemiaminal as an intermediate, allowing for subsequent cross-coupling with organometallic reagents. This approach is favored for its efficiency and ability to produce high yields.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Forms 5-isopropyl-3-methylbenzoic acid.
Reduction: Forms 5-isopropyl-3-methylbenzyl alcohol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Isopropyl-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-3-methylbenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, particularly targeting superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress and inhibition of fungal growth, making it a potential antifungal agent.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, lacking the isopropyl and methyl groups.
2-Formyl carvacrol: A closely related compound with similar structural features.
3,4,5-Trimethoxybenzaldehyde: Another substituted benzaldehyde with different substituents.
Uniqueness
5-Isopropyl-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
3-methyl-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O/c1-8(2)11-5-9(3)4-10(6-11)7-12/h4-8H,1-3H3 |
Clave InChI |
PZTLAPMDMDWYTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















